molecular formula C21H14BrN3OS2 B4846716 N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-bromobenzamide

N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-bromobenzamide

Cat. No.: B4846716
M. Wt: 468.4 g/mol
InChI Key: HBJPRFKBZAYROX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-bromobenzamide is a complex organic compound that features a benzothiazole moiety, a bromobenzamide group, and a carbamothioyl linkage. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-bromobenzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the condensation of 2-aminobenzenethiol with a suitable aldehyde or ketone to form the benzothiazole ring. This intermediate is then reacted with 3-nitrobenzoyl chloride to introduce the phenylcarbamothioyl group. Finally, the nitro group is reduced, and the resulting amine is brominated to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-bromobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Mechanism of Action

The mechanism of action of N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-bromobenzamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like topoisomerases, which are crucial for DNA replication and cell division. The compound may also interfere with signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrN3OS2/c22-15-10-8-13(9-11-15)19(26)25-21(27)23-16-5-3-4-14(12-16)20-24-17-6-1-2-7-18(17)28-20/h1-12H,(H2,23,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJPRFKBZAYROX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-bromobenzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-bromobenzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-bromobenzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-bromobenzamide
Reactant of Route 5
Reactant of Route 5
N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-bromobenzamide
Reactant of Route 6
Reactant of Route 6
N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-bromobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.